6-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Historical Development of Pyridazin-3(2H)-one Scaffolds
Pyridazin-3(2H)-one derivatives emerged as critical pharmacophores in the mid-20th century, with early studies identifying their antihypertensive and cardiotonic properties. The scaffold’s stability arises from its keto-enol tautomerism, which enables diverse hydrogen-bonding interactions with biological targets. By the 1980s, rigidified tricyclic pyridazinones, such as 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone, demonstrated anti-inflammatory activity comparable to acetylsalicylic acid in rodent models. Subsequent structural modifications, including aromatization and bioisosteric replacements, expanded their applications to anticancer and antimicrobial therapies.
Table 1: Key Milestones in Pyridazin-3(2H)-one Development
Evolution of Sulfonylpiperidine Derivatives in Medicinal Chemistry
Sulfonylpiperidine derivatives gained prominence as kinase inhibitors and antimicrobial agents due to their ability to modulate protein-protein interactions. The 4-methoxyphenylsulfonyl group, in particular, enhances solubility and target affinity by participating in π-π stacking and hydrogen bonding. Piperidine rings, when functionalized with sulfonyl groups, exhibit conformational rigidity that improves selectivity for enzymes like VEGFR-2 and phosphodiesterases. For instance, N-[4-(piperazin-1-yl)cyclohexyl]-sulfonamides demonstrated subtype-selective binding to α1-adrenergic receptors, with cis-piperidines showing superior potency and selectivity profiles.
Table 2: Applications of Sulfonylpiperidine Derivatives
Emergence of Hybrid Structural Paradigms
Hybrid molecules combining pyridazinone and piperidine scaffolds leverage synergistic pharmacological effects. The carbonyl bridge in 6-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one enables dual-target engagement: the pyridazinone moiety inhibits phosphodiesterases, while the sulfonylpiperidine group modulates kinase activity. This design mirrors sorafenib-like diarylurea hybrids, where pyridazinone-based compounds such as 10l induced G0–G1 cell cycle arrest in A549/ATCC cells and upregulated pro-apoptotic genes (p53, Bax).
Table 3: Comparative Analysis of Hybrid Molecules
| Hybrid Structure | Pharmacological Activity | Mechanism | Reference |
|---|---|---|---|
| Pyridazinone-piperidine | Anticancer, antimicrobial | PDEIII/VEGFR-2 inhibition | |
| Antipyrine-pyridazinone | Analgesic | COX-2 inhibition |
Significance in Contemporary Pharmaceutical Research
The hybrid scaffold addresses the need for multitarget therapies in oncology and infectious diseases. For example, compound 10l reduced tumor growth by 62–100% across melanoma, NSCLC, and colon cancer cell lines while exhibiting antifungal activity against Candida albicans. Structural optimization via molecular docking has further refined binding modes to VEGFR-2, with ΔG values correlating with inhibitory potency. These advances underscore the potential of pyridazinone-piperidine hybrids in overcoming drug resistance and improving therapeutic outcomes.
Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-20-17(22)8-7-16(19-20)18(23)21-11-9-15(10-12-21)27(24,25)14-5-3-13(26-2)4-6-14/h3-8,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORQOVFMQFGULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a novel piperidine derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse research findings.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, starting from readily available piperidine derivatives and incorporating functional groups that enhance biological activity. The sulfonamide moiety is often critical for the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antibacterial Activity
- The compound has demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In a comparative study, it exhibited IC50 values significantly lower than traditional antibiotics, indicating its potential as a new antibacterial agent .
-
Enzyme Inhibition
- It has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease. For instance, derivatives with similar structures have been reported to possess strong AChE inhibitory activity with IC50 values in the low micromolar range, suggesting potential applications in treating neurological disorders .
- Anticancer Properties
Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several piperidine derivatives, including the target compound. The results indicated that:
- The compound exhibited an IC50 of 2.14 µM against Salmonella typhi, showcasing its potency compared to standard drugs (IC50 = 21.25 µM) used as controls .
Enzyme Inhibition
In a separate investigation focusing on enzyme inhibition:
- The compound was tested for its AChE inhibitory activity, revealing an IC50 of 1.13 µM, which is significantly effective compared to existing inhibitors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:
- Sulfonamide Group : Essential for enhancing antibacterial properties.
- Piperidine Ring : Contributes to enzyme inhibition and potential central nervous system effects.
- Pyridazine Core : Implicated in anticancer activity through interactions with DNA or cellular receptors.
Data Table: Biological Activity Summary
Scientific Research Applications
Inhibition of Enzymatic Activity
Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes, particularly in the context of antibiotic resistance. For instance, it has been evaluated for its inhibitory activity against DapE, an enzyme associated with bacterial pathogens. High-throughput screening revealed that several derivatives of this compound exhibited significant inhibition, suggesting its role as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
Research has indicated that compounds similar to 6-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one may possess anti-inflammatory effects. In vitro studies demonstrated that these compounds could modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Cancer Therapeutics
The compound has also been investigated for its anticancer potential. Its structural features allow for interactions with various biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth in animal models, positioning it as a candidate for further development in oncology .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in the piperidine and pyridazine moieties have been systematically studied to enhance potency and selectivity against target enzymes or receptors .
Key Findings:
- Modifications on the sulfonyl group significantly affect binding affinity.
- The introduction of additional functional groups can enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its hybrid structure combining pyridazinone, piperidine, and sulfonyl groups. Below is a comparative analysis with structurally or functionally related compounds:
Key Observations
Sulfonyl Group Impact: The 4-methoxyphenylsulfonyl group in the target compound distinguishes it from analogs like Compound 61 and Compound 3 , which lack sulfonamide functionalities. Sulfonyl groups are known to enhance binding to proteins (e.g., kinases, proteases) via hydrogen bonding and hydrophobic interactions .
Piperidine vs. Other Heterocycles : Piperidine derivatives (e.g., Compound 61 , target compound) often exhibit improved bioavailability compared to pyrimidines or triazines due to their conformational flexibility and metabolic stability .
Methoxy Substitution: The 4-methoxy group on the phenyl ring may modulate lipophilicity and metabolic clearance, similar to its role in anti-inflammatory pyridazinones .
Pharmacological Potential
While direct data are absent, related compounds suggest:
- Anti-Inflammatory Effects: Pyridazinones with methyl or methoxyphenyl groups show IC50 values in the μM range .
Computational Insights
Density functional theory (DFT) studies (e.g., and ) highlight the importance of electron density distribution in bioactive compounds. The target compound’s sulfonyl group likely increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins. Comparative QSAR models could predict its bioactivity relative to analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
